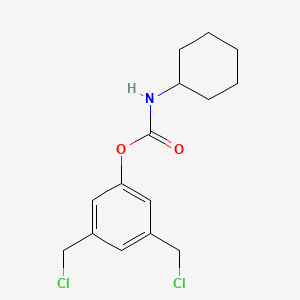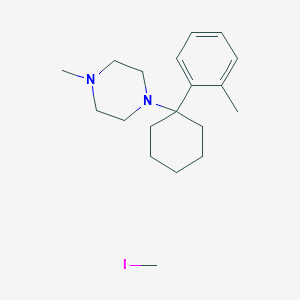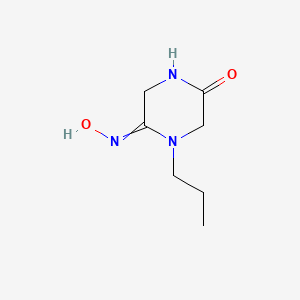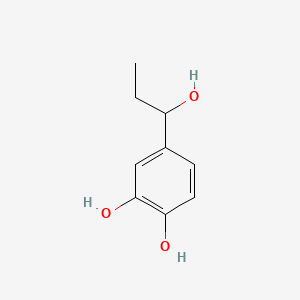
4-(1-Hydroxypropyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxypropyl)benzene-1,2-diol: is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a hydroxypropyl group attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxypropyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-propylphenol. This reaction typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydroxylation reaction. The reaction is carried out in a solvent like ethanol or water, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
4-(1-Hydroxypropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxypropyl)benzene-1,2-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring but lacks the hydroxypropyl group.
Resorcinol (1,3-Dihydroxybenzene): Has hydroxyl groups at the 1 and 3 positions, differing in the position of the hydroxyl groups.
Hydroquinone (1,4-Dihydroxybenzene): Features hydroxyl groups at the 1 and 4 positions, also differing in the position of the hydroxyl groups.
Uniqueness
4-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
25474-45-7 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(1-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,10-12H,2H2,1H3 |
Clé InChI |
VLWNCJPMUMKUMF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
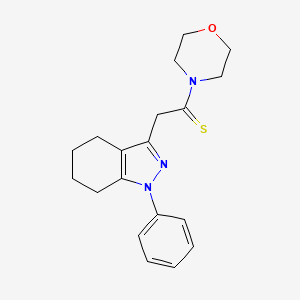
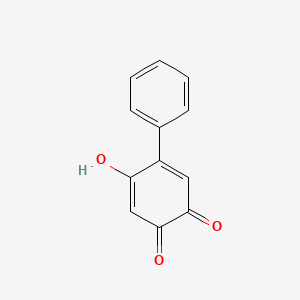
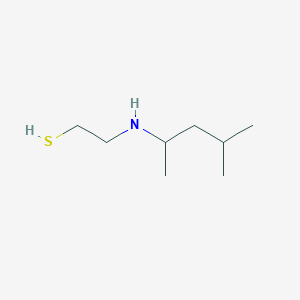
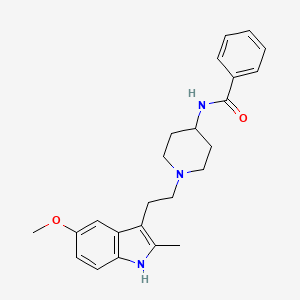

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
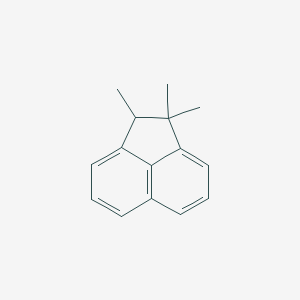
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
